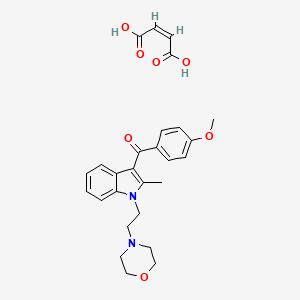

Pravadoline maleate

Beschreibung

Historical Context of Discovery and Early Research Directions

Pravadoline (B1678086) was first developed in the 1980s by scientists at Sterling-Winthrop as a potential new analgesic and anti-inflammatory agent. wikipedia.orgnih.gov The initial research premise was based on its structural similarities to NSAIDs, focusing on its ability to inhibit the cyclooxygenase (COX) enzyme. wikipedia.orgabmole.com This inhibition of COX prevents the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. ncats.ionih.gov

Early studies confirmed that pravadoline inhibits prostaglandin (B15479496) synthesis and demonstrated its efficacy as an analgesic in preclinical models and in humans for post-operative pain. medkoo.comncats.ionih.gov Unlike traditional acidic NSAIDs, pravadoline is a nonacidic compound with a pKa between 5.0 and 5.3, which means it exists largely in an unprotonated state at physiological pH. future4200.comcaymanchem.com This characteristic was initially thought to be a potential advantage over conventional NSAIDs. future4200.com

Evolution of Research Focus: From Initial Anti-inflammatory Perspectives to Novel Mechanistic Classifications

A pivotal shift in the understanding of pravadoline's pharmacology occurred when researchers observed that its analgesic effects were remarkably potent, appearing at doses ten times smaller than those required for a significant anti-inflammatory response. wikipedia.org This discrepancy suggested that its pain-relieving properties could not be solely attributed to COX inhibition. wikipedia.org Further investigation revealed that pravadoline's analgesic action was not blocked by naloxone (B1662785), an opioid receptor antagonist, which ruled out the involvement of the opioid system. wikipedia.orgnih.gov

This led to a groundbreaking discovery: pravadoline was identified as the first member of a novel class of cannabinoid agonists, the aminoalkylindoles. wikipedia.orgwikipedia.org It was found to act as an agonist at the CB1 cannabinoid receptor. medkoo.comwikipedia.orgnih.gov This finding fundamentally altered the course of research, moving from an anti-inflammatory focus to the exploration of its cannabimimetic properties. nih.gov The research program at Sterling-Winthrop on pravadoline and its analogues, such as WIN 55,212-2, was instrumental in demonstrating that the aminoalkylindole binding site is functionally the same as the cannabinoid receptor binding site. nih.govfuture4200.com

The development of pravadoline as a commercial analgesic was ultimately halted. wikipedia.org This decision was influenced by findings of nephrotoxicity (kidney damage) in canine studies. nih.gov However, it was later clarified that these toxic effects were attributable to the maleic acid component of the salt form (pravadoline maleate) rather than the pravadoline molecule itself. wikipedia.orgpharmtech.comnih.gov

Rationale for Continued Academic Investigation of Pravadoline Maleate (B1232345)

Despite its discontinuation for clinical development, pravadoline remains a compound of significant interest in academic and chemical research. The discovery of its cannabinoid activity in a structurally novel chemical class opened up new avenues in medicinal chemistry. wikipedia.org It served as a catalyst for the design and synthesis of a wide array of synthetic cannabinoids, including the potent research tool WIN 55,212-2. wikipedia.orgnih.gov

Pravadoline provided a new pharmacophore model for cannabinoid receptor agonists, distinct from classical cannabinoids. future4200.com Ongoing research on aminoalkylindoles, the class of compounds pioneered by pravadoline, focuses on understanding their structure-activity relationships. nih.gov The goal is to design new compounds with improved selectivity for CB1 or CB2 receptors, potentially separating the therapeutic analgesic effects from the undesirable psychoactive effects associated with CB1 activation. nih.govscirp.org Pravadoline itself continues to be a valuable tool for studying the complex pharmacology of the endocannabinoid system and for developing novel synthetic methodologies. scirp.orgresearchgate.netnih.govresearchgate.net

Research Data Tables

Table 1: Chemical Properties of Pravadoline

| Property | Value |

| IUPAC Name | (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone wikipedia.org |

| Common Name | Pravadoline |

| Synonym | WIN 48,098 wikipedia.org |

| CAS Number | 92623-83-1 wikipedia.org |

| Molecular Formula | C23H26N2O3 wikipedia.org |

| Molar Mass | 378.472 g/mol wikipedia.org |

| Chemical Class | Aminoalkylindole wikipedia.org |

Table 2: Selected Pharmacological Data for Pravadoline

| Assay | Species/System | Result | Reference(s) |

| Prostaglandin Synthesis Inhibition (IC₅₀) | Mouse brain microsomes | 4.9 - 5.0 µM | medkoo.comabmole.comnih.govcaymanchem.com |

| CB₁ Receptor Binding Affinity (Kᵢ) | - | 2511 nM | wikipedia.orgabmole.com |

| Inhibition of Mouse Vas Deferens Contraction (IC₅₀) | Mouse | 0.45 µM | future4200.comcaymanchem.com |

| Acetic Acid-Induced Writhing (ED₅₀) | Rat | 15 mg/kg | nih.gov |

| Acetylcholine-Induced Writhing (ED₅₀) | Mouse | 26 - 41 mg/kg | nih.govcaymanchem.com |

| Prostaglandin E₂-Induced Writhing (ED₅₀) | Mouse | 24 mg/kg | nih.gov |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

92623-84-2 |

|---|---|

Molekularformel |

C27H30N2O7 |

Molekulargewicht |

494.5 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone |

InChI |

InChI=1S/C23H26N2O3.C4H4O4/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24;5-3(6)1-2-4(7)8/h3-10H,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

DOYGKOLTUWPTGK-BTJKTKAUSA-N |

SMILES |

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O |

Synonyme |

pravadoline pravadoline maleate WIN 48098-6 |

Herkunft des Produkts |

United States |

Molecular and Cellular Pharmacology of Pravadoline Maleate

Elucidation of Primary Molecular Targets

Pravadoline's biological activities are primarily attributed to its direct interaction with and modulation of the cyclooxygenase enzyme system and the cannabinoid receptor system.

Pravadoline (B1678086) was initially developed as an anti-inflammatory agent that acts by inhibiting the cyclooxygenase (COX) enzyme. wikipedia.orgnih.gov The COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. hospitalpharmacyeurope.com By inhibiting prostaglandin (B15479496) synthesis, pravadoline modulates the inflammatory cascade. nih.govbiosynth.com This mechanism of action is similar to that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Studies have demonstrated that pravadoline inhibits prostaglandin synthesis in various preparations, including in the brain, which contributes to its pharmacological effects. biosynth.com Unlike some NSAIDs, however, it did not produce gastrointestinal lesions in preclinical oral administration studies. biosynth.comncats.io

A defining characteristic of pravadoline's pharmacology is its activity as an agonist of the cannabinoid receptor system, a discovery that explained its unexpectedly potent analgesic properties. nih.govwikipedia.org The primary target within this system is the cannabinoid receptor type 1 (CB1). nih.govbiosynth.com CB1 receptors are G protein-coupled receptors (GPCRs) highly concentrated in the central and peripheral nervous systems. wikipedia.org Pravadoline's interaction with the CB1 receptor initiates signaling cascades that contribute to its antinociceptive effects, independent of its COX-inhibiting activity. nih.govwikipedia.org The identification of pravadoline as a CB1 agonist was a significant finding, launching further investigation into the aminoalkylindole chemical class for cannabinoid receptor-targeted drug discovery. wikipedia.org

Cyclooxygenase Enzyme System Modulation

Characterization of Receptor and Enzyme Interaction Profiles

The dual-target nature of pravadoline necessitates a detailed characterization of its interactions with both cannabinoid receptors and cyclooxygenase enzymes. This involves analyzing its binding affinity and selectivity for receptor subtypes and its kinetic profile of enzyme inhibition.

Pravadoline functions as an agonist ligand, binding to and activating the CB1 receptor. biosynth.com A ligand is a molecule that binds to a receptor, and its selectivity describes the degree to which it acts on a specific site relative to others. msdmanuals.com The binding affinity of pravadoline for the human CB1 receptor has been quantified, providing insight into its potency at this target.

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 453 nM | biosynth.com |

| Ki | 2511 nM | wikipedia.org |

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.

In terms of receptor subtype selectivity, studies have shown that pravadoline's inhibitory effects in isolated tissue preparations are not mediated by interactions with a variety of other receptors, including muscarinic cholinergic, alpha-1 or alpha-2 adrenergic, serotonin (B10506) (5-HT2 or 5-HT3), opioid (mu, kappa, or delta), purinergic (P1), neurokinin-1, or bradykinin (B550075) (B2) receptors. nih.gov While it is a confirmed CB1 receptor agonist, the development of subsequent aminoalkylindole analogs specifically aimed to enhance selectivity for the CB2 receptor to avoid CB1-related adverse effects, suggesting pravadoline's activity is more pronounced at or less selective for the CB1 receptor subtype. nih.gov

Pravadoline inhibits the cyclooxygenase (COX) enzyme, which exists in at least two isoforms, COX-1 and COX-2. wikipedia.orghospitalpharmacyeurope.com NSAIDs can exhibit different modes of COX inhibition, including simple competitive inhibition, time-dependent weak or tight binding, and covalent modification. nih.gov The specific kinetics of how pravadoline inhibits COX and its relative specificity for the COX-1 versus COX-2 isoforms are not extensively detailed in the available literature. For context, NSAIDs demonstrate varied kinetic behaviors that influence their pharmacological profiles. nih.gov For example, some inhibitors act competitively, while others show time-dependent inhibition, making direct comparisons based solely on IC50 values potentially misleading without understanding the underlying kinetics. nih.gov

Ligand Binding Dynamics and Receptor Subtype Selectivity

Downstream Signaling Pathway Modulation

The activation of the CB1 receptor by pravadoline initiates intracellular signaling cascades characteristic of this G protein-coupled receptor. wikipedia.org CB1 receptors are predominantly coupled to inhibitory Gi/o proteins. wikipedia.orgwikipedia.org Upon activation by an agonist like pravadoline, the G protein complex dissociates, leading to the modulation of downstream effector systems. nih.gov

A primary consequence of CB1 receptor activation is the inhibition of the enzyme adenylyl cyclase. wikipedia.orgdovepress.com This action decreases the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govdovepress.com The reduction in cAMP levels subsequently hinders the activity of protein kinase A (PKA), a key enzyme in many cellular signaling pathways. dovepress.com

In addition to cAMP modulation, CB1 receptor agonism can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway. wikipedia.orgdovepress.com These signaling pathways—the inhibition of the adenylyl cyclase/cAMP axis and activation of MAPK cascades—are the principal mechanisms through which pravadoline is presumed to exert its centrally-mediated effects following CB1 receptor binding.

Prostaglandin Biosynthesis Pathways

Pravadoline demonstrates a clear interaction with the prostaglandin biosynthesis pathway by inhibiting the cyclooxygenase (COX) enzymes. wikipedia.orgabmole.com Prostaglandins are lipid compounds derived from arachidonic acid through the action of COX enzymes (both COX-1 and COX-2), which convert arachidonic acid into the intermediate prostaglandin H2 (PGH2). uniprot.orgresearchgate.net This intermediate is then further metabolized to various prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. researchgate.netmdpi.com

Like NSAIDs, pravadoline inhibits the synthesis of prostaglandins. nih.govcaymanchem.com Research has shown that pravadoline inhibits prostaglandin formation in mouse brain microsomes. nih.govcaymanchem.com This inhibition of the COX enzyme is a central component of its anti-inflammatory and analgesic properties, although it does not account for the full spectrum of its pharmacological activity. wikipedia.orgnih.gov Notably, pravadoline was found to be more potent as an inhibitor of prostaglandin formation in the brain compared to the stomach ex vivo, which distinguishes it from many traditional NSAIDs that can cause gastrointestinal issues. nih.gov

Table 1: Inhibitory Activity of Pravadoline on Prostaglandin Synthesis| Assay Condition | Parameter | Value | Source |

|---|---|---|---|

| Inhibition of prostaglandin synthesis in mouse brain (in vitro) | IC₅₀ | 4.9 µM / 5 µM | abmole.comnih.govcaymanchem.com |

| Inhibition of prostaglandin synthesis in mouse brain (ex vivo) | ED₅₀ | 20 mg/kg p.o. | nih.gov |

Cannabinoid Receptor-mediated Intracellular Cascades

A significant aspect of pravadoline's pharmacology, which distinguishes it from NSAIDs, is its activity as a cannabinoid receptor agonist. wikipedia.orgfishersci.com It was one of the first compounds identified in the aminoalkylindole class of cannabinoid agonists. wikipedia.org Pravadoline acts as an agonist at the CB1 receptor, a G-protein-coupled receptor (GPCR) predominantly found in the central and peripheral nervous systems. wikipedia.orgbiosynth.commdpi.com

The activation of the CB1 receptor by an agonist like pravadoline initiates a cascade of intracellular signaling events. mdpi.com This process typically involves the following steps:

G-protein Coupling : The CB1 receptor is coupled to pertussis toxin-sensitive Gi/o proteins. mdpi.com Agonist binding causes these G-proteins to dissociate into their α and βγ subunits. mdpi.com

Inhibition of Adenylyl Cyclase : The dissociated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). mdpi.combiorxiv.org

Modulation of Ion Channels : The Gβγ subunits directly interact with ion channels. biorxiv.org This leads to the activation of G-protein-gated inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and the inhibition of N-type voltage-gated calcium channels. mdpi.combiorxiv.org

This combination of signaling effects ultimately dampens neuronal excitability and reduces neurotransmitter release from presynaptic terminals, contributing to the analgesic effects of the compound. mdpi.com Studies on conformationally restrained analogues of pravadoline helped demonstrate that the binding site for aminoalkylindoles is functionally equivalent to the binding site for other cannabinoids. nih.gov

Table 2: Pravadoline Activity at Cannabinoid Receptors| Receptor | Activity | Binding Affinity (Ki) | Source |

|---|---|---|---|

| CB1 | Agonist | 2511 nM | wikipedia.org |

Investigation of Other Potential Presynaptic or Receptor-Independent Mechanisms

Beyond its established roles as a cyclooxygenase inhibitor and cannabinoid agonist, research indicates that pravadoline possesses other pharmacological actions, likely mediated through presynaptic mechanisms that are independent of both opioid and cyclooxygenase pathways. nih.gov

Effects on Neuronally Stimulated Contractions in Isolated Tissue Preparations (e.g., Mouse Vas Deferens, Guinea Pig Ileum)

A key finding in the pharmacological profiling of pravadoline is its ability to inhibit neuronally stimulated contractions in various isolated smooth muscle tissues. nih.gov This effect is particularly evident in the mouse vas deferens and the guinea pig ileum preparations. future4200.comnih.gov

Table 3: Inhibitory Effects of Pravadoline on Isolated Tissues| Tissue Preparation | Effect | Parameter | Value | Source |

|---|---|---|---|---|

| Mouse Vas Deferens (MVD) | Inhibition of neuronally stimulated contractions | IC₅₀ | 0.45 µM | future4200.comcaymanchem.comnih.gov |

| Guinea Pig Ileum | Inhibition of neuronally stimulated contractions | - | Demonstrated | nih.gov |

Exploration of Non-Opioid, Non-Cyclooxygenase Mediated Actions

The analgesic activity of pravadoline cannot be attributed solely to an opioid-based mechanism. nih.gov Studies have conclusively shown that its antinociceptive effects are not blocked by the non-selective opioid receptor antagonist naloxone (B1662785), and pravadoline itself does not bind to mu, kappa, or delta opioid receptors at significant concentrations. wikipedia.orgnih.gov

Pre Clinical Mechanistic Efficacy Studies in in Vitro and in Vivo Models

In Vitro Efficacy Assessments

Laboratory-based assays have been crucial in dissecting the molecular and cellular mechanisms underlying pravadoline's effects. These studies have explored its impact on key enzymatic pathways and its function in isolated biological systems.

Similar to NSAIDs, pravadoline (B1678086) demonstrates the ability to inhibit the synthesis of prostaglandins (B1171923) by targeting the cyclooxygenase (COX) enzyme. wikipedia.orgabmole.com In vitro studies using mouse brain microsomes determined that pravadoline inhibits prostaglandin (B15479496) synthesis with a half-maximal inhibitory concentration (IC50) of approximately 4.9 to 5.0 µM. abmole.comnih.govcaymanchem.com This inhibitory action on the COX pathway was a primary focus of its initial development. wikipedia.orgabmole.com Further investigation in guinea pig ileum tissue showed that pravadoline at concentrations of 10 and 100 µM significantly reduced the content of prostaglandin E2 (PGE2). ncats.io

Table 1: In Vitro Inhibition of Prostaglandin Synthesis by Pravadoline

| Assay System | Target | Measurement | Result | Citations |

|---|---|---|---|---|

| Mouse Brain Microsomes | Cyclooxygenase (COX) | IC50 | 4.9 - 5.0 µM | nih.gov, abmole.com, caymanchem.com |

Table 2: Effect of Pravadoline on Isolated Tissue Preparations

| Tissue Preparation | Effect | Measurement | Result | Citations |

|---|---|---|---|---|

| Mouse Vas Deferens | Inhibition of neurally stimulated contractions | IC50 | 0.45 µM | caymanchem.com, future4200.com |

The unexpected analgesic potency of pravadoline led to investigations beyond COX inhibition. wikipedia.org It was discovered that pravadoline's effects on neuromuscular function in isolated tissues were not mediated by interactions with a variety of common receptors, including muscarinic cholinergic, adrenergic (alpha-1 or alpha-2), serotonin (B10506) (5-HT2 or 5-HT3), opioid (mu, kappa, or delta), purinergic (P1), neurokinin-1, or bradykinin (B550075) (B2) receptors. nih.gov This research eventually revealed that pravadoline is a cannabinoid receptor agonist, representing one of the first compounds in the aminoalkylindole class of cannabinoids. wikipedia.org It demonstrates binding affinity for the CB1 receptor with a Ki (inhibitory constant) of 2511 nM. wikipedia.orgabmole.com This activity is believed to account for the analgesic effects observed at doses lower than those required for significant anti-inflammatory action. wikipedia.org

Isolated Tissue Bioassays for Neuromuscular Function

In Vivo Rodent Model Investigations of Pharmacological Effects

Studies in rodent models have been instrumental in characterizing the analgesic and anti-inflammatory profile of pravadoline in a whole-organism context, confirming its efficacy across various types of pain stimuli.

Pravadoline has demonstrated significant antinociceptive (pain-relieving) activity in a wide range of rodent pain models. nih.gov Its efficacy is not dependent on an opioid mechanism, as its effects were not reversed by naloxone (B1662785) administration. wikipedia.orgnih.gov

Chemical Stimuli: In mice, pravadoline prevented the writhing response induced by intraperitoneal injections of acetylcholine (B1216132) (ED50 of 41 mg/kg, p.o.) and prostaglandin E2 (ED50 of 24 mg/kg, p.o.). nih.gov In rats, it was effective against acetic acid-induced writhing with an ED50 of 15 mg/kg, p.o. nih.gov It also prevented the nociceptive response from bradykinin-induced flexion in rats (ED50 of 78 mg/kg, p.o.). wikipedia.orgnih.gov

Thermal Stimuli: In the mouse tail immersion test, a model of thermal pain, pravadoline prolonged the response latency to heat (55°C) with a minimum effective dose of 100 mg/kg, s.c. wikipedia.orgnih.gov

Mechanical and Inflammatory Pain: In the Randall-Selitto test, which measures hyperalgesia in response to mechanical pressure on an inflamed rat paw (brewer's yeast-induced), pravadoline was effective at a minimum dose of 1 mg/kg, p.o. wikipedia.orgnih.gov It also mitigated the nociceptive response to paw flexion in adjuvant-arthritic rats, with an ED50 of 41 mg/kg, p.o. wikipedia.orgnih.gov

Table 3: Antinociceptive Efficacy of Pravadoline in Rodent Models

| Pain Model | Species | Stimulus Type | Efficacy Measurement | Result | Citations |

|---|---|---|---|---|---|

| Acetic Acid-Induced Writhing | Rat | Chemical | ED50 | 15 mg/kg, p.o. | nih.gov |

| Acetylcholine-Induced Writhing | Mouse | Chemical | ED50 | 41 mg/kg, p.o. | nih.gov |

| PGE2-Induced Writhing | Mouse | Chemical | ED50 | 24 mg/kg, p.o. | nih.gov |

| Bradykinin-Induced Flexion | Rat | Chemical | ED50 | 78 mg/kg, p.o. | nih.gov, wikipedia.org |

| Tail Immersion Test | Mouse | Thermal | Minimum Effective Dose | 100 mg/kg, s.c. | nih.gov, wikipedia.org |

| Brewer's Yeast Hyperalgesia | Rat | Mechanical/Inflammatory | Minimum Effective Dose | 1 mg/kg, p.o. | nih.gov, wikipedia.org |

Despite its in vitro activity as a prostaglandin synthesis inhibitor, pravadoline demonstrated only weak or insignificant anti-inflammatory activity at doses that produced analgesia in rodent models. nih.govncats.io This is a significant point of differentiation from NSAIDs like indometacin. wikipedia.org A notable finding from these in vivo studies is that, unlike NSAIDs, pravadoline did not cause gastrointestinal lesions or irritation following oral administration to rats or mice. nih.govcaymanchem.comncats.io

Gastrointestinal Motility Modulation in Animal Models

Pre-clinical research has demonstrated that pravadoline possesses modulatory effects on gastrointestinal function. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), pravadoline was found to inhibit gastrointestinal transit in rats. nih.gov This effect was observed at dose levels consistent with those that produced antinociceptive, or pain-relieving, effects. nih.gov The inhibition of gastrointestinal transit suggests a potential mechanism of action distinct from that of traditional NSAIDs, which are not typically associated with this effect at analgesic doses. nih.gov

The investigation into pravadoline's impact on the gastrointestinal system highlights its unique pharmacological profile when compared to other analgesics. While many prokinetic agents are developed to enhance gastrointestinal motility in conditions like delayed gastric emptying or postoperative ileus, pravadoline's observed effect in animal models is an inhibition of transit. nih.govdvm360.com This characteristic positions it differently from both NSAIDs and opioid analgesics, the latter of which are well-known for their significant inhibitory effects on gut motility. nih.gov

Comparative Efficacy Analysis against Established Pharmacological Agents (e.g., Nonsteroidal Anti-inflammatory Drugs, Opioids)

Pravadoline's pharmacological profile presents a unique combination of actions when compared to established analgesics like NSAIDs and opioids. Its antinociceptive activity is not mediated by opioid receptors, as demonstrated by the fact that the opioid antagonist naloxone does not block its analgesic effects. nih.gov Furthermore, pravadoline does not bind to opioid receptors at significant concentrations. nih.gov However, similar to opioids, it was shown to diminish the electrically induced twitch response in mouse vas deferens preparations, an effect that, unlike with opioids, was not attenuated by naloxone. nih.gov

In comparison to NSAIDs, pravadoline shares the ability to inhibit the synthesis of prostaglandins. nih.gov It demonstrated inhibitory action on prostaglandin formation in mouse brain both in vitro and ex vivo. nih.gov A key distinction, however, lies in its relative selectivity. Pravadoline was found to be more potent as an inhibitor of prostaglandin formation in the brain compared to the stomach. nih.gov This contrasts with many traditional NSAIDs, which can cause gastrointestinal lesions. Studies showed that pravadoline did not produce such lesions when administered orally to rats or mice. nih.gov

Efficacy studies in various animal models of pain have provided data on pravadoline's analgesic potential relative to its other effects. In rat models, pravadoline demonstrated efficacy in preventing acetic acid-induced writhing, brewer's yeast-induced hyperalgesia, and nociceptive responses in adjuvant-arthritic rats. nih.gov

While direct head-to-head clinical trials comparing the pain-reducing efficacy of pravadoline with NSAIDs and opioids are not detailed in the provided preclinical literature, meta-analyses of existing clinical trials comparing NSAIDs and opioids for conditions like acute renal colic and knee osteoarthritis generally find that both classes of drugs can offer similar levels of pain relief. frontiersin.orgnih.govnih.gov For instance, some analyses show no significant difference in pain scores (as measured by the Visual Analog Scale) at various time points between NSAID and opioid groups. frontiersin.orgnih.gov However, differences are often noted in side effect profiles and the need for rescue medication, with NSAIDs sometimes requiring fewer rescue treatments. nih.gov Pravadoline's distinct mechanism suggests it could potentially manage pain with a different side effect profile than either of these established classes. nih.gov

Interactive Data Tables

Table 1: Pravadoline Efficacy in Rat Nociceptive Models

| Model | Metric | Result |

| Acetic Acid-Induced Writhing | ED₅₀ | 15 mg/kg p.o. |

| Brewer's Yeast-Induced Hyperalgesia | Minimum Effective Dose | 1 mg/kg p.o. |

| Adjuvant-Arthritic Rat Paw Flexion | ED₅₀ | 41 mg/kg p.o. |

| Bradykinin-Induced Flexion | ED₅₀ | 78 mg/kg p.o. |

| Source: nih.gov |

Table 2: Comparative Profile of Pravadoline, Opioids, and NSAIDs

| Feature | Pravadoline | Opioids | NSAIDs |

| Opioid Receptor Binding | No nih.gov | Yes | No |

| Naloxone Antagonism | No nih.gov | Yes | No |

| Prostaglandin Synthesis Inhibition | Yes (More potent in brain vs. stomach) nih.gov | No | Yes (Can be non-selective) nih.gov |

| Gastrointestinal Transit | Inhibited in rats nih.gov | Inhibited | Generally no effect nih.gov |

| Gastrointestinal Lesions | Not observed in studies nih.gov | Not a primary effect | Risk of lesions |

| Source: nih.gov |

Structure Activity Relationship Sar Studies of Pravadoline and Analogues

Identification of Key Pharmacophoric Elements for Primary Targets

The pharmacological activity of pravadoline (B1678086) and its analogues is dictated by several key structural features that are essential for binding and activating its primary biological targets: cyclooxygenase enzymes and cannabinoid (CB) receptors. future4200.com The core pharmacophore of these aminoalkylindoles can be broken down into three main components:

The Indole (B1671886) Nucleus : This heterocyclic ring system serves as the central scaffold for the molecule.

The N1-Aminoalkyl Side Chain : An essential element for cannabinoid activity is the aminoalkyl chain attached to the nitrogen at position 1 of the indole ring. future4200.com In pravadoline, this is a morpholinoethyl group. wikipedia.org

The C3-Aroyl Group : A lipophilic aroyl group at position 3 of the indole is another critical determinant for activity at both target sites. future4200.com In pravadoline, this is a p-methoxybenzoyl group. wikipedia.org

Computational studies have helped to reconcile the structural differences between the aminoalkylindoles and classical cannabinoids by examining their preferred conformations. capes.gov.br These analyses revealed a good correspondence between the respective pharmacophoric groups when the molecules are properly superimposed, suggesting they can interact with a common binding pocket in the CB1 receptor. capes.gov.brnih.gov

Impact of Structural Modifications on Cyclooxygenase Inhibition Potency

The initial design of pravadoline was as a non-steroidal anti-inflammatory drug (NSAID), and its ability to inhibit COX was a key focus of early SAR studies. wikipedia.orgnih.gov The potency of pravadoline analogues as inhibitors of prostaglandin (B15479496) synthesis, a downstream effect of COX inhibition, is highly sensitive to structural changes. future4200.com

Key findings from these studies include:

N1 Side Chain : Modifications to the aminoalkyl side chain at the N1 position significantly influence COX inhibitory activity. future4200.com

C2 Substituent : The substituent at the C2 position of the indole ring plays a role in the molecule's ability to block prostaglandin synthesis. future4200.com In pravadoline, this is a methyl group. wikipedia.org

C3 Aroyl Group : The nature of the aroyl group at the C3 position is crucial for COX inhibition. future4200.com

Conformational Restraint : Introducing conformational restraints by tethering the N1-morpholinoethyl side chain to the indole nucleus was found to diminish the in vitro inhibition of prostaglandin synthesis. nih.govfuture4200.com This suggests that a degree of flexibility in the side chain is preferred for optimal interaction with the COX enzyme.

| Compound/Analogue | Structural Modification | Effect on Cyclooxygenase Inhibition |

| Pravadoline | Flexible morpholinoethyl side chain | Baseline COX inhibition |

| Conformationally Restrained Analogues | N1-morpholinoethyl side chain tethered to the indole nucleus | Diminished prostaglandin synthesis inhibition nih.govfuture4200.com |

Influence of Conformational Restraints on Cannabinoid Receptor Agonism

In contrast to the effect on COX inhibition, introducing conformational restraints into the pravadoline structure led to a significant enhancement of cannabinoid receptor agonism. nih.govfuture4200.com This discovery was pivotal in shifting the focus of research towards developing selective cannabinoid agonists from the AAI class.

Tethering the Side Chain : Synthesizing heterocyclic analogues where the morpholinoethyl side chain was tethered to the indole nucleus resulted in enhanced inhibitory activity in the mouse vas deferens (MVD) preparation, a functional assay for cannabinoid activity. nih.govfuture4200.com

Stereoselectivity : The cannabinoid activity was found to be stereoselective. For the potent conformationally restrained analogue, compound 20 , only the (R)-enantiomer was active, with an IC50 of 0.044 μM, a significant increase in potency compared to pravadoline's IC50 of 0.45 μM. nih.govfuture4200.com

Optimal Conformation : These studies identified an optimal orientation for the morpholine (B109124) nitrogen. For maximal MVD inhibitory activity, the nitrogen should be positioned in the lower right quadrant, below the plane of the indole ring. nih.govfuture4200.com This defined conformation is believed to facilitate a more favorable interaction with the cannabinoid receptor.

| Compound | Key Structural Feature | Cannabinoid Activity (MVD IC50) |

| Pravadoline (1 ) | Flexible N1-side chain | 0.45 μM nih.govfuture4200.com |

| Analogue 20 (racemic) | Conformationally restrained N1-side chain | - |

| (R)-enantiomer of 20 | Conformationally restrained N1-side chain | 0.044 μM nih.govfuture4200.com |

| (S)-enantiomer of 20 | Conformationally restrained N1-side chain | Inactive |

Design and Synthesis of Novel Pravadoline Analogues for Targeted Activity Enhancement

The insights gained from SAR studies guided the rational design and synthesis of novel pravadoline analogues with enhanced and targeted activity. The primary goal became the enhancement of cannabinoid receptor affinity and efficacy while minimizing or eliminating COX inhibition. nih.govnih.gov

Chemical Synthesis and Analytical Characterization Methodologies for Research

Synthetic Pathways for Pravadoline (B1678086) and its Research Analogues

Academic Synthetic Approaches for Yield and Purity Optimization

The synthesis of pravadoline, known chemically as (4-methoxyphenyl){2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indol-3-yl}methanone, has been approached through various academic routes, often focusing on improving yield and purity. swgdrug.org One notable method involves a multi-step organic synthesis process. bloomtechz.com

A documented approach describes the synthesis of the indole (B1671886) intermediate, a core component of pravadoline. This can be achieved through the reaction of an appropriate imine with a copper catalyst. For instance, the synthesis of 5-Chloro-2-methyl-3-(phenylsulfonyl)-1H-indole was accomplished from its corresponding imine precursor. thieme-connect.de Another alternative involves the reaction of an enaminone with copper(II) acetate (B1210297) and cesium carbonate in dimethylformamide (DMF) at elevated temperatures. thieme-connect.de

The optimization of reaction conditions is a critical aspect of these synthetic strategies. Studies have focused on adjusting parameters to increase product yields and minimize the formation of byproducts, thereby reducing production costs for research purposes. bloomtechz.comunito.it

Table of Synthetic Intermediates and Reagents:

| Compound Name | Role in Synthesis | Reference |

| 5-Chloro-2-methyl-3-(phenylsulfonyl)-1H-indole | Indole intermediate | thieme-connect.de |

| Enaminone | Precursor for indole synthesis | thieme-connect.de |

| Copper(II) acetate | Catalyst | thieme-connect.de |

| Cesium carbonate | Base | thieme-connect.de |

| Nitrosobenzene | Reactant for indole formation | scirp.org |

| 1-(4-methoxyphenyl)prop-2-yn-1-one | Alkynone reactant | scirp.org |

| 4-(2-chloroethyl)morpholine | Alkylating agent | scirp.org |

| 1-butyl-2,3-dimethylimidazolium hexafluorophosphate | Ionic liquid solvent | researchgate.net |

Strategies for Enantioselective Synthesis for Research Compounds

While pravadoline itself is not chiral, research into its analogues has led to the development of enantioselective synthetic strategies to produce specific stereoisomers for structure-activity relationship (SAR) studies. nih.gov The synthesis of conformationally restrained analogues of pravadoline, where the morpholinoethyl side chain is tethered to the indole nucleus, has been a key area of investigation. nih.gov

In the synthesis of these analogues, it was discovered that the biological activity was often confined to a single enantiomer. For example, in the case of the analogue [2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-(4-methoxyphenyl)methanone, only the (R)-enantiomer was found to be active. nih.gov This highlights the importance of enantioselective synthesis in producing compounds with specific pharmacological profiles for research.

The general approach to obtaining enantiomerically pure compounds can be categorized into three main methods: the chiral pool method, asymmetric synthesis, and optical resolution. tcichemicals.com

Chiral Pool Method: This strategy utilizes readily available chiral starting materials, such as amino acids or sugars. tcichemicals.com

Asymmetric Synthesis: This involves introducing a chiral center into an achiral molecule. The Evans aldol (B89426) reaction, which uses chiral auxiliaries, is a well-known example of this approach, allowing for the creation of specific stereoisomers. tcichemicals.com

Optical Resolution: This method separates a racemic mixture into its constituent enantiomers. This can be done directly using a chiral column in chromatography or indirectly by converting the enantiomers into diastereomers with an optical resolving agent. tcichemicals.com

For pravadoline analogues, the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) has been instrumental in separating enantiomers. mdpi.com These CSPs are often based on proteins like human serum albumin or enzymes that can selectively bind to one enantiomer over the other. mdpi.com Additionally, chiral chromatography techniques, including gas chromatography with derivatized cyclodextrin (B1172386) stationary phases, have been employed for the separation of chiral compounds. gcms.cz The development of integrated nanophotonic circuits for enantioselective optical forces is an emerging technology with potential for future applications in chiral separations. upv.es

Analytical Techniques for Quantitative Research and Purity Assessment

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The structural confirmation of pravadoline and its analogues relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the detailed molecular structure. For pravadoline, ¹H NMR spectra are typically recorded on a 400 MHz NMR spectrometer. swgdrug.org Samples are prepared by dissolving the analyte in a deuterated solvent like methanol-d4 (B120146) (CD₃OD) with tetramethylsilane (B1202638) (TMS) as an internal reference standard. swgdrug.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in confirming the elemental composition. thieme-connect.descispace.com In the mass spectrum of pravadoline, a prominent peak is observed at an m/z of 100. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also a common technique, with samples typically prepared by dissolving the analyte in chloroform. swgdrug.org

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. thieme-connect.de

Table of Spectroscopic Data for Pravadoline:

| Technique | Key Findings/Parameters | Reference |

| ¹H NMR | Recorded on a 400 MHz spectrometer in CD₃OD with TMS. | swgdrug.org |

| ¹³C NMR | Data available in spectral libraries. | nih.gov |

| Mass Spectrometry (MS) | Strong peak at m/z 100. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Used for precise mass determination. | thieme-connect.de |

| UV Spectroscopy | λmax at 219, 272, and 322 nm. | caymanchem.com |

Chromatographic Methods for Purity and Quantification in Research Samples (e.g., HPLC-PDA)

Chromatographic techniques are essential for assessing the purity of pravadoline and for its quantification in research samples. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used method. mdpi.comresearchgate.netnih.gov

The HPLC-PDA method allows for the separation of pravadoline from impurities and other components in a sample mixture. The PDA detector provides spectral information, which enhances the specificity of detection. nih.gov This method has been validated for the quantitation of synthetic cannabinoids in various matrices. caymanchem.com For the analysis of maleic acid, which is part of the pravadoline maleate (B1232345) salt, HPLC-PDA has also been shown to be a reliable analytical method. mdpi.com

The development of eco-friendly HPLC-PDA methods is also a focus in current research to reduce the environmental impact of analytical procedures. nih.gov In addition to HPLC, other chromatographic methods like ion chromatography have been used for the analysis of related compounds. mdpi.com For non-targeted screening of designer drugs, including synthetic cannabinoids, high-resolution mass spectrometry combined with liquid chromatography is a powerful tool. nih.gov

Impact of Counter Ion Choice on Pravadoline Research Outcomes

Role of Maleic Acid as a Counter-Ion in Pravadoline (B1678086) Maleate (B1232345)

Pravadoline, an aminoalkylindole derivative, was initially investigated for its anti-inflammatory and analgesic properties. nih.govwikipedia.orgnih.gov In its formulation as pravadoline maleate, maleic acid is used as a counter-ion to form a salt. nih.govontosight.ai This process is a common strategy in pharmaceutical development to enhance the solubility and stability of a drug substance. ontosight.aipharmtech.com The maleate salt form of pravadoline is created by reacting the free base of the drug with maleic acid. pharmtech.comblogspot.com Maleic acid is a diprotic acid, meaning it can donate two protons, which allows for the formation of salts with basic compounds like pravadoline. blogspot.com The resulting salt, this compound, was intended to provide a stable and effective form of the drug for research and potential therapeutic use. wikipedia.orgontosight.ai

Implications of Maleic Acid in In Vivo Pre-clinical Research Models and Potential for Confounding Results

A significant issue arose during the preclinical evaluation of this compound: the maleate counter-ion itself was discovered to induce toxicity, specifically nephrotoxicity (kidney damage), in animal models. wikipedia.orgnih.govbiosynth.com This finding was a critical turning point in the understanding of the compound's effects and highlighted the importance of considering the biological activity of counter-ions in drug formulations.

Research in beagle dogs demonstrated that oral administration of this compound at dosages of 40 mg/kg or higher led to acute tubular necrosis (ATN), a severe form of kidney injury. nih.gov To determine the causative agent of this toxicity, a subsequent study was conducted. In this study, dogs were given equimolar doses of either maleic acid alone or an alternative salt form of pravadoline, pravadoline ethanesulfonate (B1225610). The results clearly showed that dogs receiving maleic acid at a dose of 9 mg/kg or higher developed ATN, while those receiving the ethanesulfonate salt of pravadoline did not exhibit the same kidney damage. nih.govresearchgate.net This provided strong evidence that the maleic acid moiety, and not pravadoline itself, was responsible for the observed nephrotoxicity. wikipedia.orgnih.govresearchgate.net

The mechanism of maleic acid-induced nephrotoxicity involves damage to the renal tubules. nih.govnih.gov Studies have shown that maleic acid can lead to a range of renal dysfunctions, including Fanconi's syndrome, by disrupting mitochondrial function and cellular energy (ATP) production in tubular cells. nih.govnih.gov This toxicity can confound the interpretation of toxicological studies of any drug formulated as a maleate salt, as the observed adverse effects may be due to the counter-ion rather than the active pharmaceutical ingredient. nih.govresearchgate.net The potential for maleic acid to cause renal lesions has been noted as a concern in the development of other pharmaceutical agents as well. ucl.ac.uktga.gov.au

The induction of nephrotoxicity by the maleate counter-ion in preclinical models serves as a crucial example of how the choice of a salt form can introduce confounding variables in research, potentially leading to the misattribution of toxicity to the parent drug. wikipedia.orgnih.gov

Comparative Analysis of Pravadoline Salt Forms in Research Applications

The discovery of maleic acid-induced nephrotoxicity prompted a direct comparison between different salt forms of pravadoline to isolate the pharmacological and toxicological effects of the parent compound from those of its counter-ion. The primary comparison was between this compound and pravadoline ethanesulfonate.

| Feature | This compound | Pravadoline Ethanesulfonate | Reference |

| Active Moiety | Pravadoline | Pravadoline | nih.gov |

| Counter-Ion | Maleic Acid | Ethanesulfonic Acid | nih.gov |

| Observed Nephrotoxicity in Dogs | Yes (at doses ≥ 40 mg/kg of the salt, delivering ≥ 9 mg/kg of maleic acid) | No (at equimolar doses) | nih.govresearchgate.net |

| Implication | The maleate counter-ion is nephrotoxic, confounding the safety profile of pravadoline. | The ethanesulfonate salt allows for the assessment of pravadoline's effects without the confounding nephrotoxicity of the counter-ion. | wikipedia.orgnih.govresearchgate.net |

This comparative research was instrumental in demonstrating that the adverse renal effects initially observed were not inherent to pravadoline but were a consequence of the maleic acid used in its formulation. wikipedia.org The use of the ethanesulfonate salt provided a non-toxic alternative that allowed for the continued investigation of pravadoline's primary pharmacological activities. nih.govresearchgate.net

Advanced Research Perspectives and Future Directions

Elucidating Unexplored Mechanistic Pathways and Novel Targets

While pravadoline (B1678086) is known to inhibit cyclooxygenase and act as a cannabinoid receptor agonist, its full mechanistic profile is likely more complex. wikipedia.orgbiosynth.com Initial studies showed that its analgesic effects were not blocked by the opioid antagonist naloxone (B1662785), ruling out a classic opioid mechanism. wikipedia.orgnih.gov However, it does inhibit electrically stimulated contractions in isolated mouse vas deferens, an effect not shared by typical NSAIDs and not mediated by several known receptors, including muscarinic, adrenergic, serotonergic, or bradykinin (B550075) receptors. nih.gov This suggests a presynaptic inhibitory mechanism that is independent of both COX inhibition and classical cannabinoid receptor activation. nih.gov

Furthermore, research on compounds structurally related to pravadoline, such as WIN 55,212-2, has revealed interactions with targets outside the endocannabinoid system. For instance, WIN 55,212-2 has been shown to disrupt the Golgi apparatus and microtubule network independent of cannabinoid receptor 1 (CB1). researchgate.net It also interacts with peroxisome proliferator-activated receptors (PPARs). researchgate.net Given the structural similarities, it is plausible that pravadoline may also interact with these or other currently unidentified targets. Future research should focus on unbiased screening approaches to identify these novel interacting partners and elucidate the downstream signaling pathways.

Potential for Derivatization to Enhance Selectivity or Potency

The pravadoline scaffold has proven to be a versatile template for developing new compounds with modified receptor selectivity and potency. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in this endeavor. For example, modifications to the aminoalkylindole structure of pravadoline led to the development of WIN 55,212-2, a potent, non-selective full agonist of CB1 and CB2 receptors. nih.govmdpi.com

Further derivatization efforts could focus on achieving greater selectivity for either the CB1 or CB2 receptor. CB2 receptor selectivity is a particularly attractive goal for therapeutic development, as it could provide analgesic and anti-inflammatory benefits without the psychotropic side effects associated with CB1 receptor activation. nih.govnih.gov Strategies for achieving this include modifying the substituents on the indole (B1671886) ring and the aminoalkyl side chain. nih.govresearchgate.net Computational modeling can aid in the rational design of these derivatives by predicting their binding affinities and conformations at the receptor binding sites. mdpi.comacs.org

Development of Novel Research Tools Based on the Pravadoline Scaffold (e.g., WIN 55,212-2)

The development of WIN 55,212-2 from the pravadoline scaffold has provided the scientific community with an invaluable research tool to investigate the physiology and pharmacology of the endocannabinoid system. wikipedia.orgnih.gov WIN 55,212-2 is widely used to study the roles of cannabinoid receptors in various biological processes, including pain, inflammation, and cancer. researchgate.netnih.gov

Building on this success, the pravadoline scaffold can be further utilized to create more specialized research tools. otago.ac.nz For example, the development of fluorescently labeled ligands based on this scaffold would enable direct visualization of cannabinoid receptor localization and trafficking within cells. nottingham.ac.uk Additionally, creating biotinylated or photoaffinity-labeled derivatives could facilitate the identification and isolation of novel cannabinoid receptor-interacting proteins. These tools would be instrumental in further dissecting the complex signaling networks regulated by the endocannabinoid system.

Integration into Polypharmacology and Multi-target Drug Discovery Paradigms

The dual action of pravadoline as both a COX inhibitor and a cannabinoid agonist is an early example of polypharmacology—the ability of a single drug to interact with multiple targets. wikipedia.orgcaymanchem.com This multi-target approach is gaining increasing interest in drug discovery, particularly for complex diseases where modulating a single target may not be sufficient. tcmsp-e.comfrontiersin.org

The pravadoline scaffold is well-suited for a multi-target drug discovery paradigm. nih.govresearchgate.net By systematically modifying the core structure, it may be possible to design compounds that not only interact with cannabinoid receptors and COX enzymes but also with other relevant targets, such as transient receptor potential (TRP) channels or other G-protein coupled receptors (GPCRs). pnas.org For instance, the synthetic cannabinoid WIN 55,212-2 has been shown to inhibit the TRPV1 channel. pnas.org This integrated approach could lead to the development of novel therapeutics with enhanced efficacy and potentially improved side-effect profiles. nih.gov Computational methods and systems pharmacology will be essential in rationally designing and evaluating these multi-target agents. scielo.org.mx

Application in Understanding Endocannabinoid System Physiology and Pathology

Pravadoline and its derivatives have significantly contributed to our understanding of the endocannabinoid system (ECS). nih.govnih.gov The ECS, which includes cannabinoid receptors, endogenous ligands (endocannabinoids), and their metabolic enzymes, plays a crucial role in regulating a wide range of physiological processes. cambridge.org Dysregulation of the ECS has been implicated in various pathological conditions, including chronic pain, neurodegenerative diseases, and cancer. nih.govcambridge.org

The use of pravadoline-derived compounds like WIN 55,212-2 in preclinical models has helped to elucidate the role of the ECS in these diseases. nih.govnih.gov For example, studies using WIN 55,212-2 have demonstrated the anti-proliferative and pro-apoptotic effects of cannabinoid receptor activation in various cancer cell lines. nih.govaacrjournals.org Future research utilizing these compounds can further unravel the intricate involvement of the ECS in both normal physiology and disease states. This knowledge will be critical for identifying new therapeutic targets within the ECS and for developing novel treatment strategies for a variety of disorders. nih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Pravadoline maleate in preclinical studies?

- Methodological Answer : Synthesis typically involves coupling pravadoline with maleic acid under controlled stoichiometric conditions. Characterization employs HPLC (High-Performance Liquid Chromatography) for purity assessment (≥98% by area normalization) and spectroscopic techniques (NMR, FT-IR) for structural confirmation. For reproducibility, ensure solvent ratios (e.g., ethanol:water = 3:1 v/v) and reaction temperatures (60–70°C) are strictly documented. Analytical validation should follow ICH Q2(R1) guidelines, including specificity, linearity, and precision testing .

Q. What standardized protocols exist for assessing this compound’s acute toxicity in animal models?

- Methodological Answer : Follow OECD Guideline 423, using a stepwise dose escalation in Sprague-Dawley rats (n=6/group). Administer doses ranging from 50–500 mg/kg orally, monitor for 14 days, and evaluate renal histopathology (e.g., tubular necrosis via H&E staining). Include control groups and validate results using serum creatinine (SCr) and blood urea nitrogen (BUN) biomarkers. Note that maleic acid derivatives like this compound require species-specific adjustments due to differential renal metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported nephrotoxicity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing preclinical data (e.g., Everett et al., 1993 vs. later studies) to identify confounding variables. Key factors include:

- Dose regimens : Higher doses (>200 mg/kg) in dogs show acute tubular necrosis, while lower doses in rodents lack significance .

- Species-specific metabolism : Canine models exhibit reduced glutathione-S-transferase activity, increasing susceptibility to maleic acid-induced oxidative stress .

- Experimental design : Retrospective power analysis can assess whether underpowered studies (n<8) led to false negatives.

Q. What advanced analytical strategies optimize quantification of this compound in complex biological matrices?

- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., Pravadoline-d4) for enhanced specificity. Key parameters:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : ESI+ at m/z 349.2 → 203.1 (pravadoline) and m/z 115.0 → 71.0 (maleic acid).

- Validation : Achieve LLOQ ≤1 ng/mL with <15% CV. Cross-validate with ELISA to confirm pharmacokinetic consistency in plasma vs. tissue homogenates .

Q. How can in vitro models be designed to isolate maleic acid’s contribution to this compound’s nephrotoxicity?

- Methodological Answer : Establish primary proximal tubule cell cultures (human or canine) and expose to:

- This compound (10–100 µM).

- Maleic acid alone (equimolar concentrations).

- Pravadoline free base (control).

Measure ROS (Reactive Oxygen Species) via DCFDA assay and mitochondrial dysfunction via JC-1 staining. Statistical comparison (ANOVA with Tukey post-hoc) identifies maleic acid-specific toxicity pathways .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC50/IC50 calculations. For skewed data (common in toxicity studies), use non-parametric tests (Mann-Whitney U) or log-transformation. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize clinical relevance. Tools like GraphPad Prism or R (drc package) ensure reproducibility .

Q. How should researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

- Methodological Answer : Retrospectively evaluate translational gaps using FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Key steps:

- Pharmacokinetic modeling : Compare Cmax and AUC0–24h in animal vs. human trials.

- Biomarker alignment : Validate preclinical endpoints (e.g., COX-2 inhibition) against clinical pain scales (VAS).

- Publication bias assessment : Use funnel plots to detect unreported negative results .

Tables for Comparative Analysis

Table 1 : Nephrotoxicity Findings in Preclinical Studies

Table 2 : Analytical Methods for this compound Quantification

| Technique | Matrix | LLOQ | Precision (%CV) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Plasma | 0.5 ng/mL | 8.2 | |

| ELISA | Urine | 2.0 ng/mL | 12.1 | |

| HPLC-UV | Liver tissue | 10 ng/mL | 15.3 |

Future Research Directions

Q. What gaps exist in understanding this compound’s off-target effects, and how can they be addressed?

- Methodological Answer : Employ CRISPR-Cas9 screens to identify genetic modifiers of toxicity in renal cells. Combine with proteomics (TMT labeling) to map maleic acid’s interaction with Nrf2/KEAP1 pathways. Prioritize translational studies using human kidney organoids to bridge preclinical-clinical divides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.